2-Amino-2-(2-bromophenyl)acetic acid
Overview
Description
2-Amino-2-(2-bromophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Pathways
- Metabolism in Rats : Studies on rats have shown that compounds similar to 2-Amino-2-(2-bromophenyl)acetic acid undergo complex metabolic processes. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is metabolized in rats to produce various metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid. This indicates the potential of this compound to be involved in similar metabolic pathways (Kanamori et al., 2002).
Chemical Synthesis
- Synthesis of Heterobifunctional Reagents : This compound is a key player in the synthesis of new chemicals. For example, it is used in the synthesis of thiol-reactive heterobifunctional reagents, which have applications in attaching peptides to liposomes (Frisch, Boeckler, & Schuber, 1996).
Biochemistry and Molecular Biology
- Enzyme Inhibition Studies : The compound and its derivatives show promise in inhibiting certain enzymes. A study found that zinc complexes of amino acids like this compound exhibited significant inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress (Ikram et al., 2015).
Pharmacology
- Drug Development : It is used in the synthesis of potential pharmaceutical compounds, like in the evolution of novel tricyclic CRTh2 receptor antagonists for treating inflammatory diseases (Valdenaire et al., 2013).
Materials Science
- Enhanced Pseudocapacitance Performance : In the field of materials science, derivatives of this compound have been used to enhance the pseudocapacitance performance of poly ortho-aminophenol films, demonstrating potential applications in supercapacitor technology (Kowsari et al., 2019).
Chemistry
- Structural Analysis : The compound is important in the synthesis and structural analysis of various chemicals, like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which is analyzed using techniques like X-ray diffraction (Sapnakumari et al., 2014).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The future directions of research on 2-Amino-2-(2-bromophenyl)acetic acid and related compounds could involve further exploration of their diverse biological activities and potential applications in medicine . Additionally, more research could be conducted to better understand their synthesis, chemical reactions, and mechanisms of action.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 2-Amino-2-(2-bromophenyl)acetic acid.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Properties
IUPAC Name |
2-amino-2-(2-bromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWAPNNQAOAJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404276 | |
Record name | 2-Amino-2-(2-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254762-66-8 | |
Record name | 2-Amino-2-(2-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(2-bromophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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